molecular formula C8H10ClNO B3266537 2-chloro-4-ethoxy-6-methylpyridine CAS No. 42779-57-7

2-chloro-4-ethoxy-6-methylpyridine

Cat. No.: B3266537
CAS No.: 42779-57-7
M. Wt: 171.62 g/mol
InChI Key: CUZSMXYTVABRJM-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxy-6-methylpyridine is a chemical compound with the CAS Registry Number 42779-57-7 and a molecular formula of C8H10ClNO, corresponding to a molecular weight of 171.62 g/mol . As a chloro- and ethoxy-substituted pyridine, it serves as a versatile synthetic intermediate and valuable scaffold in organic and medicinal chemistry research . Pyridine derivatives of this kind are frequently employed in pharmaceutical development and materials science, where they are used to construct more complex molecular architectures. Researchers utilize this family of compounds in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, where the chloro substituent acts as a good leaving group. The ethoxy and methyl groups offer additional sites for further functionalization, making it a flexible building block for exploring structure-activity relationships in drug discovery programs, particularly in the synthesis of potential kinase inhibitors or agrochemicals. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment. For RUAO (Research Use Only). Not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-ethoxy-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-3-11-7-4-6(2)10-8(9)5-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZSMXYTVABRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC(=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601296200
Record name 2-Chloro-4-ethoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42779-57-7
Record name 2-Chloro-4-ethoxy-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42779-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-ethoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-ethoxy-6-methylpyridine can be achieved through several methods. One common method involves the reaction of 2-chloro-4-methylpyridine with ethyl alcohol in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, where the mixture is heated to the boiling point of the solvent and maintained at that temperature for a specific period.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethoxy-6-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium amide or thiolates. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • Pharmaceuticals : This compound is widely used as an intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo further chemical transformations makes it valuable for creating new drug candidates targeting various diseases.
  • Agrochemicals : It is also utilized in the production of agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture.

Mechanism of Action
The mechanism by which 2-chloro-4-ethoxy-6-methylpyridine exerts its effects in biological systems often involves interactions with specific molecular targets such as enzymes or receptors. The presence of the ethoxy and methyl groups can influence its binding affinity and specificity, while the chlorine atom may participate in nucleophilic interactions with biomolecules.

Biological Research

Antimicrobial and Anticancer Properties
Recent studies have shown that pyridine derivatives, including this compound, exhibit promising antimicrobial and anticancer activities. For instance:

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is employed in the synthesis of specialty chemicals used in various applications. This includes its role in the development of novel materials and chemical products that require specific functional groups for enhanced performance.

Data Table: Applications Summary

Application AreaSpecific UsesExample Compounds/Processes
Chemical Synthesis Intermediate for pharmaceuticals and agrochemicalsDrug development, pesticide synthesis
Biological Research Antimicrobial and anticancer studiesTested against E. coli, S. aureus
Industrial Use Production of specialty chemicalsSynthesis of novel materials

Case Studies

  • Antimicrobial Activity Study
    • A study evaluated various pyridine derivatives for their antibacterial properties. Compounds exhibiting high activity against S. aureus were identified, suggesting that structural modifications could enhance efficacy .
  • Pharmaceutical Development
    • In drug discovery processes, this compound has been synthesized as part of a larger project aimed at developing new antipsychotic medications. Its derivatives were tested for their ability to modulate neurotransmitter systems effectively .

Mechanism of Action

The mechanism of action of 2-chloro-4-ethoxy-6-methylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The ethoxy and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity for its targets. The chlorine atom can also participate in interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-chloro-4-ethoxy-6-methylpyridine with structurally related pyridine derivatives, emphasizing substituent variations and their implications:

Compound Name Substituents CAS Number Key Properties/Applications Reference
This compound 2-Cl, 4-OCH₂CH₃, 6-CH₃ Not available Intermediate in drug synthesis; modulates electronic density -
4-Iodo-2-methoxy-6-methylpyridine 2-OCH₃, 4-I, 6-CH₃ 1227602-59-6 Bulkier iodine substituent enhances halogen bonding; used in cross-coupling reactions
2-Chloro-6-(trichloromethyl)pyridine 2-Cl, 6-CCl₃ 1929-82-4 High electron-withdrawing effect; agrochemical applications (nitrification inhibitor)
2-Chloro-6-(pyridin-4-ylmethoxy)pyridine 2-Cl, 6-OCH₂(C₅H₄N) 1184914-75-7 Bipyridine structure enables metal coordination; catalyst ligand
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine core, 2-Cl, 6-CH₃, 4-COOH 89581-58-8 Carboxylic acid group enhances solubility; precursor for heterocyclic drug synthesis

Key Observations

Substituent Position and Reactivity :

  • The 2-chloro substituent is common across all analogues, acting as a leaving group or directing further substitutions. In this compound, the ethoxy group at position 4 provides steric hindrance, reducing nucleophilic attack at adjacent positions compared to 4-iodo-2-methoxy-6-methylpyridine .
  • Methyl vs. Trichloromethyl : The 6-methyl group in the target compound offers lower steric bulk and higher lipophilicity than the 6-trichloromethyl group in BP 9114, which is more electronegative and reactive .

Electronic Effects :

  • The 4-ethoxy group in the target compound donates electron density via resonance, contrasting with the electron-withdrawing 4-iodo group in 4-iodo-2-methoxy-6-methylpyridine. This difference impacts aromatic electrophilic substitution rates and regioselectivity .
  • Pyridine vs. Pyrimidine Cores : 2-Chloro-6-methylpyrimidine-4-carboxylic acid (pyrimidine core) exhibits higher acidity due to the carboxylic acid group, unlike the pyridine-based target compound, which lacks acidic protons .

Applications :

  • The target compound’s balanced lipophilicity and electronic profile make it suitable for pharmaceutical intermediates. In contrast, 2-chloro-6-(trichloromethyl)pyridine is specialized for agrochemical use due to its persistence in soil .

Research Findings and Trends

  • Synthetic Accessibility : Derivatives with smaller substituents (e.g., methyl, ethoxy) are typically synthesized via nucleophilic aromatic substitution, while bulkier groups (e.g., trichloromethyl, iodinated) require transition-metal catalysis .
  • Biological Activity : Ethoxy and methoxy groups are associated with improved metabolic stability compared to halogenated analogues, as seen in pharmacokinetic studies of related pyridine derivatives .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-chloro-4-ethoxy-6-methylpyridine, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a hydroxyl or halogen group at the 4-position with an ethoxy group via reaction with ethanol in the presence of a base (e.g., NaOH) under reflux conditions. Yield optimization requires controlling stoichiometry, reaction temperature, and catalyst selection (e.g., palladium catalysts for cross-coupling). Purity can be enhanced using column chromatography or recrystallization .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C) to analyze proton environments and carbon frameworks, FT-IR for functional group identification (e.g., C-Cl, C-O-C), and mass spectrometry for molecular weight validation. Purity assessment employs HPLC or GC-MS to detect impurities. X-ray crystallography (as in pyridine derivatives in ) provides definitive conformational data but requires high-quality crystals .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. Toxicity risks (e.g., acute oral toxicity, H303/H313/H333 hazards) necessitate strict waste segregation. For spills, neutralize with inert adsorbents and dispose via certified hazardous waste services. Emergency response plans should include eyewash stations and antidote protocols .

Advanced Research Questions

Q. How do electronic effects of substituents (chloro, ethoxy, methyl) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The chloro group at position 2 acts as a leaving group in Suzuki-Miyaura couplings, while the ethoxy group at position 4 exerts electron-donating effects, stabilizing intermediates. Steric hindrance from the 6-methyl group may slow reaction kinetics. Computational modeling (DFT) can predict sites for electrophilic/nucleophilic attack, and kinetic studies (e.g., monitoring by LC-MS) quantify substituent effects .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR shifts or retention times may arise from solvent polarity, pH, or tautomerism. Validate data using control experiments under standardized conditions (e.g., DMSO-d₆ for NMR). Cross-reference with crystallographic data (e.g., CCDC entries) to resolve ambiguities in bond lengths or angles .

Q. How can researchers mitigate byproduct formation during functionalization of this compound?

  • Methodological Answer : Byproducts like dechlorinated or over-alkylated species are minimized via:

  • Temperature control : Lower temperatures reduce side reactions.
  • Catalyst tuning : Palladium/phosphine ligand systems improve selectivity.
  • In situ monitoring : ReactIR or UV-Vis tracks intermediate formation. Post-reaction quenching (e.g., with NaHSO₃) halts unwanted oxidation .

Methodological Design & Data Analysis

Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using DOE (Design of Experiments):

  • pH range : 2–12 (buffered solutions).
  • Temperature : 25–80°C.
  • Analyze degradation products via LC-MS and quantify half-life using Arrhenius kinetics. FT-IR identifies hydrolyzed products (e.g., carboxylic acids from ethoxy cleavage) .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

  • Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to screen against target proteins (e.g., kinase enzymes). QSAR models correlate substituent parameters (Hammett σ, logP) with bioactivity. MD simulations assess binding stability. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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